molecular formula C18H24N2O6 B12830562 N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine

N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine

Cat. No.: B12830562
M. Wt: 364.4 g/mol
InChI Key: GEQXLKJXRGNFCW-HNNXBMFYSA-N
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Description

N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine is a derivative of L-lysine, an essential amino acid. The compound features a benzyloxycarbonyl (Cbz) protecting group and an allyloxycarbonyl group, which are commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine typically involves the protection of the amino groups of L-lysine The process begins with the reaction of L-lysine with benzyl chloroformate to introduce the Cbz protecting groupThe reactions are usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine primarily involves the protection and deprotection of amino groups. The Cbz and allyloxycarbonyl groups protect the amino groups from unwanted reactions during synthesis. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise construction of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine is unique due to the combination of Cbz and allyloxycarbonyl protecting groups, offering orthogonal protection strategies. This allows for greater flexibility in multi-step synthesis and the ability to selectively deprotect one group while leaving the other intact .

Properties

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C18H24N2O6/c1-2-12-25-17(23)19-11-7-6-10-15(16(21)22)20-18(24)26-13-14-8-4-3-5-9-14/h2-5,8-9,15H,1,6-7,10-13H2,(H,19,23)(H,20,24)(H,21,22)/t15-/m0/s1

InChI Key

GEQXLKJXRGNFCW-HNNXBMFYSA-N

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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